molecular formula C21H20N2O3S B297418 4-({2-[(2,5-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid

4-({2-[(2,5-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid

Cat. No. B297418
M. Wt: 380.5 g/mol
InChI Key: LMMGAKGWRLPDEB-NLUKZUHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({2-[(2,5-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid, commonly known as DMTB, is a thiazolidine derivative that has been extensively studied for its potential applications in scientific research. DMTB has been shown to have a wide range of biochemical and physiological effects, making it an important tool for studying various biological processes.

Mechanism of Action

The mechanism of action of DMTB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DMTB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer progression. DMTB has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell growth and proliferation.
Biochemical and Physiological Effects
DMTB has a wide range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. DMTB has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). DMTB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMTB in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these pathways on various biological processes. However, one limitation of using DMTB is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DMTB. One area of interest is the development of more potent and selective inhibitors of COX-2 and PKC. Another area of interest is the development of DMTB analogs that have improved pharmacokinetic properties, such as increased bioavailability and reduced toxicity. Overall, the potential applications of DMTB in scientific research are vast, and further studies are needed to fully understand its mechanisms of action and potential therapeutic uses.

Synthesis Methods

The synthesis of DMTB involves the reaction of 2,5-dimethylbenzaldehyde and 2-aminothiophenol in the presence of ethyl acetoacetate and acetic anhydride. This reaction produces the intermediate compound 2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidine, which is then treated with benzyl bromide to yield the final product, DMTB.

Scientific Research Applications

DMTB has been used extensively in scientific research due to its ability to modulate various biological processes. One of the most promising applications of DMTB is in the field of cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells. DMTB has also been studied for its potential to treat other diseases, such as diabetes and Alzheimer's disease.

properties

Product Name

4-({2-[(2,5-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

4-[(E)-[2-(2,5-dimethylphenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid

InChI

InChI=1S/C21H20N2O3S/c1-4-23-19(24)18(12-15-7-9-16(10-8-15)20(25)26)27-21(23)22-17-11-13(2)5-6-14(17)3/h5-12H,4H2,1-3H3,(H,25,26)/b18-12+,22-21?

InChI Key

LMMGAKGWRLPDEB-NLUKZUHQSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/SC1=NC3=C(C=CC(=C3)C)C

SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)C(=O)O)SC1=NC3=C(C=CC(=C3)C)C

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)C(=O)O)SC1=NC3=C(C=CC(=C3)C)C

Origin of Product

United States

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